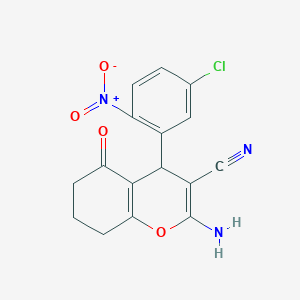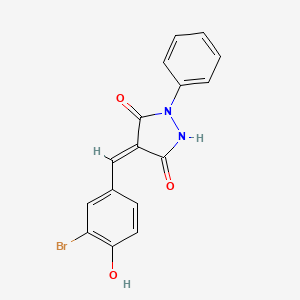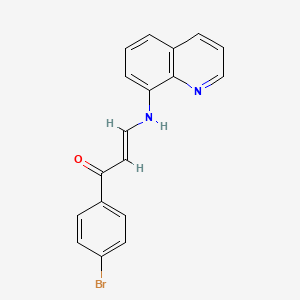
N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine, also known as Venlafaxine, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is commonly used as an antidepressant medication and is prescribed for the treatment of major depressive disorder, anxiety disorders, and panic disorder. In
Applications De Recherche Scientifique
N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine has been extensively studied for its therapeutic effects as an antidepressant medication. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. In addition, N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine has also been studied for its potential use in the treatment of neuropathic pain, hot flashes associated with menopause, and post-traumatic stress disorder.
Mécanisme D'action
N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn enhances their signaling and improves mood and anxiety symptoms.
Biochemical and Physiological Effects
N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to decrease the levels of inflammatory cytokines, which are involved in the pathophysiology of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine in lab experiments is its well-established mechanism of action and pharmacological profile. This makes it a useful tool for studying the effects of serotonin and norepinephrine on brain function and behavior. However, one limitation of using N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine is that it can have side effects such as nausea, dizziness, and insomnia, which may confound the results of experiments.
Orientations Futures
There are a number of future directions for research on N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine. One area of interest is in understanding the long-term effects of N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine on brain function and behavior. Another area of interest is in identifying biomarkers that can predict treatment response to N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine. Additionally, there is a need for more research on the use of N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine in the treatment of neuropathic pain, hot flashes associated with menopause, and post-traumatic stress disorder.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine involves a multi-step process that starts with the condensation of 2,4-dimethylphenol with tert-butylamine to form N-(tert-butyl)-2,4-dimethylphenol. This intermediate is then reacted with 1-chlorobutane to form N-(tert-butyl)-4-(2,4-dimethylphenoxy)-1-butanamine. The final product is obtained by purification through recrystallization.
Propriétés
IUPAC Name |
N-tert-butyl-4-(2,4-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-8-9-15(14(2)12-13)18-11-7-6-10-17-16(3,4)5/h8-9,12,17H,6-7,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNAGUUXFCQFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5114987.png)

![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-4-ol](/img/structure/B5115009.png)

![N-methyl-5-{[(1-methyl-4-piperidinyl)amino]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5115038.png)
![1,3-diethyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5115040.png)
![3-chloro-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115048.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5115052.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115063.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5115072.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115083.png)
![1-methyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5115088.png)
![2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5115093.png)